ethyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate
Description
Ethyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate is a pyrazole derivative, a class of compounds known for their diverse biological and chemical properties. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a chloro substituent at the 4-position, an isobutyl group at the 1-position, and an ethyl ester group at the 5-position, making it a versatile molecule in various chemical reactions and applications .
Properties
IUPAC Name |
ethyl 4-chloro-2-(2-methylpropyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c1-4-15-10(14)9-8(11)5-12-13(9)6-7(2)3/h5,7H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDKIQSGHJVGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1CC(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-3-oxobutanoic acid ethyl ester with isobutylhydrazine under acidic conditions to form the pyrazole ring . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to yield pyrazoline derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions for ester hydrolysis
Major Products
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Pyrazole N-oxides.
Reduction Products: Pyrazoline derivatives.
Hydrolysis Products: Corresponding carboxylic acids
Scientific Research Applications
Ethyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and molecular targets can vary based on the specific context of its use .
Comparison with Similar Compounds
Ethyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of an isobutyl group.
Ethyl 4-chloro-1-phenyl-1H-pyrazole-5-carboxylate: Contains a phenyl group, which may alter its chemical and biological properties.
Ethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate: Features an ethyl group, providing different steric and electronic effects
These comparisons highlight the unique properties of this compound, such as its specific substituent effects on reactivity and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
